Diethyl(propyl)amine (CAS 4458-31-5) is a tertiary aliphatic amine that occupies a highly specific physicochemical and steric niche between ubiquitous bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA). Featuring two ethyl groups and one propyl chain, this compound provides an intermediate cone angle and a boiling point of approximately 112–118 °C [1]. In industrial procurement and advanced synthesis, it is primarily sourced as a sterically tunable Lewis base for stereoconvergent polymerizations [2], an intermediate for quaternary ammonium fuel additives, and a functionalizing agent for advanced porous polymers. Its precise steric profile makes it an indispensable material selection when TEA is too nucleophilic or volatile, and DIPEA is excessively bulky or difficult to remove under vacuum.
Attempting to substitute diethyl(propyl)amine with common tertiary amines like TEA or DIPEA frequently leads to suboptimal reaction yields, compromised enantioselectivity, or downstream purification bottlenecks. In dynamic kinetic resolution polymerizations, the excessive steric bulk of DIPEA severely depresses enantiomeric excess, while less hindered amines fail to provide the necessary spatial control over the catalytic intermediate [1]. Furthermore, in the synthesis of functionalized conjugated mesoporous polymers (CMPs) for gas capture, the specific length of the propyl group dictates the optimal pore environment; substituting with shorter or longer alkyl amines directly degrades host-guest interaction metrics [2]. From a processability standpoint, substituting this compound with TEA introduces higher volatility and fuming risks, whereas DIPEA requires harsher vacuum conditions for residual base removal [3].
In the dynamic kinetic resolution polymerization (DKRP) of racemic bicyclic thiolactones using a Lewis acid/base pair system, the choice of the tertiary amine is critical for maintaining high enantiomeric excess (ee). Studies demonstrate that N,N-diethylpropylamine, when paired with B(C6F5)3, successfully facilitates the DKRP process to yield enantioenriched polythioesters with excellent enantioselectivity (90–95% ee). In direct contrast, substituting it with the more sterically hindered diisopropylethylamine (DIPEA) results in a significant reduction in enantioselectivity, dropping to 83% ee, due to restricted interaction geometries [1].
| Evidence Dimension | Enantiomeric excess (ee) in polythioester synthesis |
| Target Compound Data | 90–95% ee |
| Comparator Or Baseline | DIPEA (83% ee) |
| Quantified Difference | 7–12% absolute increase in enantiomeric excess |
| Conditions | (R)-SalBinamAl/Amine/B(C6F5)3 catalytic system at 30–80 °C |
For buyers synthesizing chiral polymers or complex pharmaceutical intermediates, selecting this specific amine over DIPEA directly prevents the loss of stereochemical purity during Lewis pair-catalyzed resolutions.
In scale-up and industrial synthesis, the physical properties of the tertiary amine base dictate both handling safety and downstream purification efficiency. Diethyl(propyl)amine possesses a boiling point of approximately 112–118 °C. This provides a substantial process advantage over triethylamine (TEA, boiling point 89 °C), which is highly volatile and prone to fuming in ambient environments, leading to reagent loss and exposure risks. Conversely, it is significantly more volatile than diisopropylethylamine (DIPEA, boiling point 127 °C), allowing for faster and milder removal under reduced pressure during product isolation without thermal degradation of sensitive intermediates [1].
| Evidence Dimension | Boiling point and handling volatility |
| Target Compound Data | 112–118 °C |
| Comparator Or Baseline | TEA (89 °C) and DIPEA (127 °C) |
| Quantified Difference | ~25 °C higher boiling point than TEA; ~10–15 °C lower than DIPEA |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Selecting this compound allows process chemists to balance the need for low evaporative losses during heated reactions with the requirement for efficient, low-temperature solvent stripping during workup.
The synthesis of reusable, solid-supported bases requires an amine with the correct balance of basicity and tethering stability. N,N-diethylpropylamine supported on amorphous silica (KG-60-NEt2) has been proven to be a highly effective heterogeneous catalyst for carbon-carbon bond formation via Henry and Michael reactions involving nitroalkanes. Unlike homogeneous strong bases that frequently trigger undesired side reactions (such as aldol condensations or Cannizzaro reactions), the functionalized silica provides controlled basicity that maximizes chemoselectivity. Furthermore, the specific linkage allows the catalyst to be reused for multiple cycles without any measurable loss in catalytic activity[1].
| Evidence Dimension | Catalyst reusability and chemoselectivity |
| Target Compound Data | Maintains full catalytic activity for ≥3 cycles (KG-60-NEt2) |
| Comparator Or Baseline | Homogeneous strong bases |
| Quantified Difference | Elimination of strong-base side reactions (aldol/Cannizzaro) while retaining multi-cycle yield |
| Conditions | Nitroaldol (Henry) and Michael reactions with electrophilic acceptors |
For industrial buyers focusing on green chemistry and continuous flow processes, this amine serves as an optimal precursor for manufacturing stable, highly selective heterogeneous base catalysts.
Diethyl(propyl)amine is utilized as a critical functionalizing agent in the synthesis of conjugated mesoporous polymers (CMPs) designed for volatile gas capture. When integrated into the polymer skeleton (forming CMPN), the specific electron-donating profile and spatial arrangement of the diethylpropylamine moiety enable the material to achieve exceptional iodine absorption values. Literature confirms that CMPN prepared with this specific amine achieves the highest iodine capture capacity among all known CMP-based materials, maintaining highly sensitive detection capabilities even at low vapor pressures (16.8 Pa) and low temperatures (4 °C) [1].
| Evidence Dimension | Volatile iodine absorption capacity |
| Target Compound Data | Highest recorded capacity among CMPs (efficient capture at 16.8 Pa) |
| Comparator Or Baseline | Standard unfunctionalized CMPs |
| Quantified Difference | Superior baseline capture metrics enabling detection at 4 °C and 16.8 Pa |
| Conditions | Iodine vapor exposure at low vapor pressure |
Procurement of this specific amine is essential for materials science workflows aiming to manufacture state-of-the-art sorbents or sensors for radioactive isotope capture.
Diethyl(propyl)amine is the optimal basic component in frustrated Lewis pair (FLP) or Lewis acid/base co-catalyst systems (e.g., paired with B(C6F5)3) where strict control over steric hindrance is required to maximize enantiomeric excess (ee)[1]. It is the right choice when DIPEA proves too bulky and causes a drop in stereoselectivity during dynamic kinetic resolution polymerizations.
In process chemistry and pilot-scale synthesis, this amine is the right choice when balancing handling safety with purification efficiency[2]. It should be selected over TEA to eliminate fuming and evaporative losses in heated reactions, and prioritized over DIPEA to allow for milder, lower-temperature vacuum stripping during product isolation.
For industrial buyers focusing on continuous flow processes or green chemistry, this compound is the right choice for manufacturing stable, silica-supported heterogeneous base catalysts (e.g., KG-60-NEt2) [3]. It provides the exact basicity needed to drive Henry and Michael reactions without triggering the aldol or Cannizzaro side reactions typical of stronger homogeneous bases.
This compound is the preferred functionalizing agent for conjugated mesoporous polymers (CMPs) intended for the capture and fluorescent detection of volatile radioactive isotopes [4]. It is the right choice when manufacturing state-of-the-art iodine sorbents, as its specific electron density and steric profile maximize host-guest interactions.